5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: , often referred to as Compound X , belongs to the class of pyrrolopyrazoles. Its chemical formula is C22H18N2O4. The compound’s unique structure combines a pyrrolopyrazole core with hydroxyphenyl and phenoxyphenyl substituents.
Preparation Methods
Synthetic Routes:
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Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 2-hydroxyacetophenone and 3-phenoxybenzaldehyde. The reaction typically occurs in anhydrous ethanol or another suitable solvent.
- The hydroxyethyl group is introduced by using ethylene glycol as a reagent.
- The resulting intermediate undergoes cyclization to form the pyrrolopyrazole ring system.
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Industrial Production
- Industrial-scale production often involves continuous flow processes or batch reactions.
- Optimization of reaction conditions (temperature, pressure, catalysts) is crucial for yield and purity.
Chemical Reactions Analysis
Compound X exhibits several interesting chemical reactions:
Oxidation: Undergoes oxidation with strong oxidizing agents (e.g., potassium permanganate) to form the corresponding ketone.
Reduction: Reduction of the ketone group yields the dihydropyrrolopyrazole.
Substitution: The phenolic hydroxyl groups are susceptible to substitution reactions (e.g., halogenation).
Major Products: The primary product is Compound X itself, but derivatives with modified substituents are also possible.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated for its potential as an anti-inflammatory agent due to its unique structure.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in the synthesis of functional materials (e.g., liquid crystals, dyes).
Mechanism of Action
Molecular Targets: Compound X interacts with specific cellular proteins, modulating signaling pathways.
Pathways: It may affect kinase pathways, gene expression, or enzyme activity.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of hydroxyphenyl and phenoxyphenyl groups sets it apart.
Similar Compounds: Related compounds include pyrrolopyrazoles with different substituents (e.g., methyl, ethyl).
: Reference 1 (to be added). : Reference 2 (to be added). : Reference 3 (to be added).
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H21N3O4/c29-14-13-28-24(16-7-6-10-18(15-16)32-17-8-2-1-3-9-17)21-22(26-27-23(21)25(28)31)19-11-4-5-12-20(19)30/h1-12,15,24,29-30H,13-14H2,(H,26,27) |
InChI Key |
XORCUXPFDRQOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3CCO)NN=C4C5=CC=CC=C5O |
Origin of Product |
United States |
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